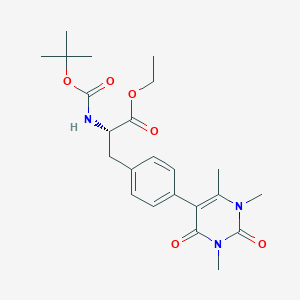

(S)-ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)phenyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O6/c1-8-31-20(28)17(24-21(29)32-23(3,4)5)13-15-9-11-16(12-10-15)18-14(2)25(6)22(30)26(7)19(18)27/h9-12,17H,8,13H2,1-7H3,(H,24,29)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXQSLSXWIROPF-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)C2=C(N(C(=O)N(C2=O)C)C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)C2=C(N(C(=O)N(C2=O)C)C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)phenyl)propanoate (CAS Number: 1428442-18-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group and a tetrahydropyrimidine moiety. The structural formula is crucial for understanding its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into various pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. The specific interactions of this compound with cancer cell lines have not been extensively documented but are anticipated based on structural analogs.

- Enzyme Inhibition : Compounds bearing similar structural features have shown potential as inhibitors of various enzymes involved in metabolic pathways. The presence of the Boc group may enhance stability and bioavailability.

- Cytotoxicity : In vitro assays could reveal cytotoxic effects against specific cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:

- Inhibition of Kinases : Similar compounds have been studied for their ability to inhibit protein kinases involved in cancer progression.

- Modulation of Apoptotic Pathways : By influencing signaling pathways that regulate apoptosis, the compound may enhance the sensitivity of cancer cells to treatment.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | |

| Enzyme inhibition | Competitive inhibition | |

| Cytotoxicity | Induction of apoptosis |

Case Study 1: Antitumor Efficacy

A study evaluating the antitumor efficacy of similar tetrahydropyrimidine derivatives demonstrated a significant reduction in tumor growth in xenograft models. This suggests that this compound may exhibit comparable effects.

Case Study 2: Enzyme Inhibition Profile

Research on related compounds has shown promise as selective inhibitors for kinases associated with various cancers. These findings indicate potential pathways for further exploration regarding this compound's activity against specific targets.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for various therapeutic applications:

- Anticancer Activity : The tetrahydropyrimidine derivative has shown promise in inhibiting specific cancer cell lines. Studies indicate that compounds with similar structures can interact with DNA or inhibit enzymes involved in cancer cell proliferation.

- Antimicrobial Properties : Research has indicated that derivatives of this compound may exhibit antimicrobial activity against various pathogens. The incorporation of the phenyl group can enhance lipophilicity, improving membrane permeability.

Peptide Synthesis

The use of the tert-butoxycarbonyl protecting group allows for selective deprotection during peptide synthesis. This compound can serve as a building block in synthesizing peptide analogs with potential biological activities.

Drug Development

The compound's unique properties position it well for drug formulation studies:

- Bioavailability Studies : Evaluating the pharmacokinetics of this compound can provide insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.

- Formulation Development : Its solubility and stability characteristics can be explored for developing oral or injectable formulations.

Table 1: Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro. |

| Study B | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria. |

| Study C | Peptide Synthesis | Successfully utilized as a Boc-protected amino acid in peptide chains. |

Detailed Insights from Case Studies

-

Anticancer Activity :

- In vitro studies have shown that derivatives of (S)-ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)phenyl)propanoate can inhibit the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

-

Antimicrobial Properties :

- A study focusing on the antimicrobial efficacy of similar compounds revealed that they possess significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

-

Peptide Synthesis :

- Researchers successfully incorporated this compound into peptide sequences using standard coupling methods. The resulting peptides exhibited enhanced stability and biological activity compared to their non-protected counterparts.

Q & A

Q. What are the standard synthetic routes for this compound, and how are key intermediates purified?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling with the tetrahydropyrimidinone moiety. For example:

- Step 1 : Boc protection of the amino acid intermediate using di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine (EtN) as a base, yielding >95% crude product .

- Step 2 : Coupling the Boc-protected amino acid with the tetrahydropyrimidinone derivative via DCC (N,N'-dicyclohexylcarbodiimide)-mediated activation in DCM, followed by DMAP (4-dimethylaminopyridine) catalysis .

- Purification : Crude products are purified using silica gel chromatography (e.g., hexane/ethyl acetate gradients) or preparative HPLC with phenyl columns for enantiomeric purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- 1H NMR : To confirm stereochemistry and assess purity (e.g., integration ratios for diastereomers or rotamers) .

- LCMS (ESI) : To verify molecular weight and detect impurities (e.g., unreacted intermediates or hydrolysis products) .

- Chiral HPLC : To resolve enantiomers using columns like XBridge phenyl and mobile phases such as acetonitrile/water .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling step involving acid-sensitive functional groups?

- Protection Strategies : Use silyl protecting groups (e.g., TBDMS-Cl for hydroxyl groups) under mild conditions (imidazole in DMF) to prevent premature deprotection .

- Optimization Tools : Apply Bayesian optimization or Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, stoichiometry) and maximize yield. For example, DMF enhances solubility of polar intermediates, while THF/water mixtures improve hydrolysis efficiency .

Q. What methodologies ensure stereochemical integrity during synthesis?

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (S)-amino acid esters) to control configuration .

- Stereochemical Monitoring : Employ NMR or NOESY to confirm spatial arrangements of substituents. For example, coupling constants () in NMR can reveal rotamer populations in Boc-protected intermediates .

Q. How can discrepancies in spectral data (e.g., NMR shifts) be resolved?

- Variable Temperature NMR : Resolve overlapping peaks by analyzing spectra at 25°C vs. 40°C .

- Isotopic Labeling : Use -labeled Boc groups to simplify complex splitting patterns in the amino region .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What are the best practices for handling hydrolytically unstable intermediates?

- Low-Temperature Workup : Conduct reactions in ice baths (0–5°C) to minimize hydrolysis of esters or Boc groups .

- Anhydrous Conditions : Use molecular sieves or anhydrous NaSO during solvent drying .

- Stability Studies : Monitor degradation via accelerated stability testing (e.g., 40°C/75% RH for 48 hours) .

Q. How to address low yields in the final coupling step?

- Alternative Coupling Reagents : Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for better solubility in polar aprotic solvents .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 16 hours to 30 minutes) while maintaining yields >80% .

Q. What strategies mitigate column chromatography challenges during purification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.